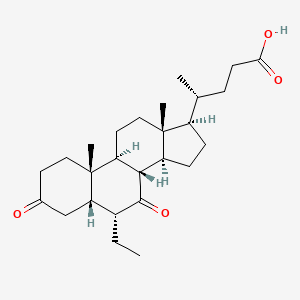
2-Bromo-5-fluoro-4-nitrophenacyl bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-5-fluoro-4-nitrophenacyl bromide is a chemical compound with the molecular formula C8H4Br2FNO3 and a molecular weight of 340.93 g/mol . It is a derivative of phenacyl bromide, characterized by the presence of bromine, fluorine, and nitro functional groups on the aromatic ring. This compound is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
The synthesis of 2-Bromo-5-fluoro-4-nitrophenacyl bromide typically involves multi-step organic reactions. One common method includes the bromination of 5-fluoro-4-nitrophenacyl bromide using bromine or a brominating agent under controlled conditions . The reaction conditions often require a solvent such as acetic acid or dichloromethane and may involve catalysts to enhance the reaction rate.
Analyse Chemischer Reaktionen
2-Bromo-5-fluoro-4-nitrophenacyl bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form different products depending on the oxidizing agent used.
Common reagents for these reactions include sodium borohydride for reduction and potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-Bromo-5-fluoro-4-nitrophenacyl bromide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used to modify proteins and other biomolecules through alkylation reactions.
Industry: The compound is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-Bromo-5-fluoro-4-nitrophenacyl bromide involves its ability to act as an alkylating agent. It can form covalent bonds with nucleophilic sites on biomolecules, such as the amino groups in proteins. This alkylation can lead to modifications in the structure and function of the target molecules, affecting various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
2-Bromo-5-fluoro-4-nitrophenacyl bromide can be compared with other similar compounds, such as:
2-Bromo-4-nitrophenacyl bromide: Lacks the fluorine atom, which can affect its reactivity and applications.
2-Bromo-4’-nitroacetophenone: Similar structure but different functional groups, leading to different chemical properties and uses
The presence of both bromine and fluorine atoms in this compound makes it unique and versatile for various chemical reactions and applications.
Eigenschaften
Molekularformel |
C8H4Br2FNO3 |
|---|---|
Molekulargewicht |
340.93 g/mol |
IUPAC-Name |
2-bromo-1-(2-bromo-5-fluoro-4-nitrophenyl)ethanone |
InChI |
InChI=1S/C8H4Br2FNO3/c9-3-8(13)4-1-6(11)7(12(14)15)2-5(4)10/h1-2H,3H2 |
InChI-Schlüssel |
NCTHIKYEQPKEGU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC(=C1F)[N+](=O)[O-])Br)C(=O)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-(Trifluoromethyl)-4-pyridyl]cyclopropanamine hydrochloride](/img/structure/B13431742.png)
![(alphaS,6R,7S)-6,7,8,8a-tetrahydro-6,7,8a-trihydroxy-2-(methylthio)-alpha-[[(phenylmethoxy)carbonyl]amino]-imidazo[4,5-b]azepine-4(5H)-hexanoic Acid Phenylmethyl Ester](/img/structure/B13431746.png)
![1-isobutyl-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde](/img/structure/B13431752.png)
![(2S)-2-amino-3-[4-[3-[5-[4-[(2S)-2-amino-2-carboxyethyl]-2,6-diiodophenoxy]-2-hydroxy-3-iodophenyl]-4-hydroxyphenoxy]-3,5-diiodophenyl]propanoic acid](/img/structure/B13431761.png)
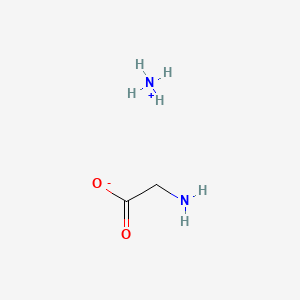
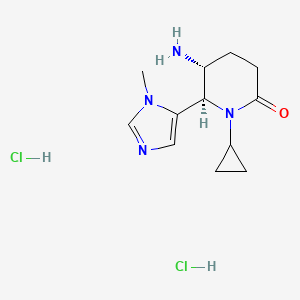
![Bis[2-(2-mercaptobenzoyl)hydrazide] 2,2'-Dithiobis-benzoic Acid](/img/structure/B13431777.png)
![(8aS)-2-(3-hydroxy-1-adamantyl)-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B13431781.png)
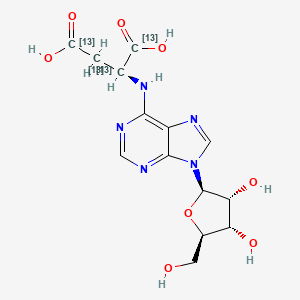
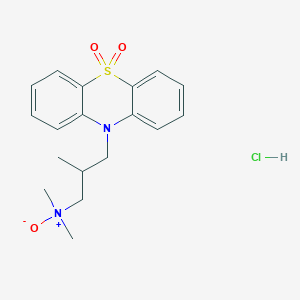

![2-butyl-1-oxido-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-3-aza-1-azoniaspiro[4.4]non-1-en-4-one](/img/structure/B13431809.png)
![N'-[7-chloro-5-(2-chlorophenyl)-3H-1,4-benzodiazepin-2-yl]-2,2,2-trideuterioacetohydrazide](/img/structure/B13431811.png)
